CYP Enzyme Inhibition Profile: Reduced CYP2C19 Liability Relative to Shorter-Chain Alkoxy Analogs
In vitro CYP inhibition assays demonstrate that 2-Chloro-4-(3-methylbutoxy)pyridine exhibits a CYP2C19 inhibition Ki of 60 nM, whereas the structurally simpler 2-chloro-4-isopropoxypyridine analog (bearing a shorter, unbranched alkoxy chain) shows a CYP2C19 Ki of 22 nM—a 2.7-fold higher inhibitory potency [1]. The reduced CYP2C19 inhibition observed with the 3-methylbutoxy-substituted compound is consistent with class-level SAR trends wherein increased steric bulk at the 4-alkoxy position attenuates cytochrome P450 binding affinity [2]. This attenuation is attributed to steric hindrance imposed by the branched isopentyl chain, which impedes optimal orientation within the CYP2C19 active site relative to smaller alkoxy substituents.
| Evidence Dimension | CYP2C19 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 60 nM |
| Comparator Or Baseline | 2-Chloro-4-isopropoxypyridine (Ki = 22 nM); Class baseline for 4-alkoxypyridines with short chains |
| Quantified Difference | 2.7-fold higher Ki (lower inhibitory potency) for target compound |
| Conditions | In vitro inhibition assay using recombinant CYP2C19 with 3-O-methylfluorescein as substrate; preincubation time of 3 minutes [1] |
Why This Matters
Lower CYP2C19 inhibitory potency translates to reduced likelihood of drug-drug interactions and lower hepatotoxicity risk, making this compound a more favorable candidate for in vivo studies where CYP-mediated metabolism is a critical consideration.
- [1] BindingDB. (n.d.). BDBM50380521 (CHEMBL2018904): Inhibition of recombinant CYP2C19 by 2-Chloro-4-(3-methylbutoxy)pyridine. Retrieved from BindingDB.org. View Source
- [2] Bolli, M. H., Lescop, C., Birker, M., de Kanter, R., Hess, C., Kohl, C., Nayler, O., Rey, M., Sieber, P., Velker, J., Weller, T., & Steiner, B. (2016). Novel S1P1 receptor agonists – Part 5: From amino- to alkoxy-pyridines. Bioorganic & Medicinal Chemistry Letters. View Source
